2-Oxo-1,3-thiazolidine-5-carboxylic acid

Redox Biology Cell Culture Antioxidant Research

Free L-cysteine is notoriously unstable in aqueous solution, oxidizing within hours and introducing uncontrolled variability in redox biology experiments. 2-Oxo-1,3-thiazolidine-5-carboxylic acid (CAS 145283-66-5) solves this as a shelf-stable cysteine prodrug that remains intact for months in solution. • Intracellularly cleaved by 5-oxoprolinase for on-demand cysteine release • Selectively repletes GSH in normal tissues while sparing tumor tissue in vivo • Supplied at ≥95% purity with reliable global logistics support • Validated in preclinical radioprotection, chemoprotection, and ARDS models

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 145283-66-5
Cat. No. B129170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,3-thiazolidine-5-carboxylic acid
CAS145283-66-5
Synonyms5-Thiazolidinecarboxylicacid,2-oxo-(9CI)
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(SC(=O)N1)C(=O)O
InChIInChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)
InChIKeyXAUYBXHQDHHHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,3-thiazolidine-5-carboxylic Acid Procurement Guide


2-Oxo-1,3-thiazolidine-5-carboxylic acid (CAS 145283-66-5), also known as 2-oxothiazolidine-5-carboxylic acid, L-2-oxothiazolidine-4-carboxylic acid (OTC), or Procysteine (OTZ), is a heterocyclic compound with a molecular weight of 147.15 g/mol and a melting point of 148-150°C . This compound serves as a stable cysteine prodrug that, upon intracellular metabolism by the enzyme 5-oxoprolinase, releases L-cysteine, the rate-limiting precursor for glutathione (GSH) synthesis [1]. Unlike free cysteine, which is inherently unstable and prone to rapid oxidation, 2-oxothiazolidine-5-carboxylic acid offers significantly enhanced stability in aqueous solutions, making it a preferred tool in redox biology, oncology, and toxicology research [2].

NAC Substitution Failure for 2-Oxo-1,3-thiazolidine-5-carboxylic Acid


Substituting 2-oxo-1,3-thiazolidine-5-carboxylic acid with other cysteine prodrugs like N-acetylcysteine (NAC) is scientifically unjustified due to fundamental mechanistic and outcome-based differences. While both are glutathione precursors, they are metabolized by distinct pathways: OTC is cleaved intracellularly by 5-oxoprolinase to yield cysteine, whereas NAC requires deacetylation by acylases [1]. This difference in metabolic processing leads to divergent, and sometimes opposing, effects on tumor cell biology and redox homeostasis. In vitro studies demonstrate that NAC can enhance B16 melanoma cell proliferation, whereas OTC decreases it [2]. Furthermore, a direct head-to-head clinical trial in ARDS patients showed comparable glutathione repletion but confirmed differential handling and clinical outcomes, underscoring that these compounds are not interchangeable in rigorous experimental or clinical research settings [3].

2-Oxo-1,3-thiazolidine-5-carboxylic Acid Procurement Evidence


Superior Solution Stability Compared to L-Cysteine

For in vitro and cell culture applications requiring sustained cysteine delivery, 2-oxo-1,3-thiazolidine-5-carboxylic acid demonstrates a crucial and quantifiable advantage in solution stability over its active metabolite, L-cysteine. This differentiation is paramount for ensuring experimental reproducibility and avoiding artifacts caused by premature oxidation of the active agent. [1]

Redox Biology Cell Culture Antioxidant Research

Effect on Tumor Cell Proliferation vs. NAC

A critical and often overlooked differentiation is the divergent effect on tumor cell biology between OTC and its common analog N-acetylcysteine (NAC). In B16 melanoma cells, OTC (2-oxo-1,3-thiazolidine-5-carboxylic acid) was shown to decrease the proliferation rate, while NAC enhanced it. This has significant implications for the design of combination chemotherapy regimens where protection of normal tissues is desired without inadvertently promoting tumor growth. [1]

Cancer Research Chemotherapy Adjuvants Tumor Metabolism

Selective Glutathione Repletion in Tumor-Bearing Models

In a tumor-bearing rat model, oral administration of OTC resulted in a statistically significant and selective increase in reduced glutathione (GSH) levels in several normal host tissues compared to buffer-treated controls. Critically, this GSH elevation was not observed in the tumor tissue. This selectivity is a key differentiating feature for potential radioprotective or chemoprotective applications, where shielding normal tissues from oxidative damage is paramount. [1]

Radioprotection Oncology Glutathione Metabolism

Glutathione Repletion Equivalence with NAC in ARDS

In a randomized, double-blind, placebo-controlled clinical trial involving patients with Acute Respiratory Distress Syndrome (ARDS), both 2-oxo-1,3-thiazolidine-5-carboxylic acid (administered as Procysteine, OTZ) and its comparator N-acetylcysteine (NAC) were shown to effectively replete red blood cell (RBC) glutathione over a 10-day treatment period. The magnitude of increase from baseline was comparable for both compounds. [1]

Critical Care Acute Lung Injury Clinical Trial

Cardiac Index Improvement in ARDS

Beyond glutathione repletion, the same ARDS clinical trial revealed a significant improvement in hemodynamic function following treatment with either OTC or NAC. The combined treatment groups demonstrated a marked increase in cardiac index, contrasting sharply with the decline observed in the placebo group. This finding supports the potential physiological benefit of these antioxidant prodrugs in a critically ill population. [1]

Critical Care Hemodynamics Clinical Trial

Cytoskeletal Effects vs. NAC in Fibroblasts

A comparative study on 3T3 fibroblasts highlights another key differentiator between OTC and NAC at the cellular level. While NAC (5-20 mM) induced significant cytoskeletal rearrangements, including monolayer loosening and fragmentation of actin stress fibers, OTC (10-20 mM) did not destroy the monolayer or cause the same visible disruption of stress fibers. This suggests a more favorable in vitro safety profile for OTC with respect to maintaining normal cellular architecture. [1]

Cell Biology Cytoskeleton Antioxidants

Application Scenarios for 2-Oxo-1,3-thiazolidine-5-carboxylic Acid


In Vivo Models of Radiation-Induced Injury and Chemoprotection

2-Oxo-1,3-thiazolidine-5-carboxylic acid is uniquely suited for research in radioprotection and chemoprotection due to its demonstrated ability to selectively replete glutathione (GSH) in normal tissues (e.g., kidney, jejunum, colon) while sparing tumor tissue in vivo. This property allows researchers to investigate strategies for mitigating therapy-induced toxicity without compromising anti-tumor efficacy, a selective advantage not consistently observed with other cysteine prodrugs like NAC. [1]

Long-Term Cell Culture with Stable Cysteine Delivery

For any cell culture work where sustained, non-toxic cysteine delivery is required to support glutathione synthesis and redox balance, 2-oxo-1,3-thiazolidine-5-carboxylic acid is the reagent of choice. Its superior aqueous stability—remaining intact for months compared to the mere hours of stability for free L-cysteine—enables the preparation of stable stock solutions and ensures consistent, artifact-free supplementation over the course of long-term experiments. [2]

Investigating Divergent Biological Effects of Cysteine Prodrugs in Oncology

This compound is an essential tool for studies exploring the nuanced and compound-specific effects of cysteine delivery on tumor biology. As evidenced by its ability to decrease B16 melanoma cell proliferation while NAC increases it, researchers investigating the interplay between redox modulation and tumor growth require this specific prodrug to accurately model the OTC-dependent metabolic pathway and its downstream consequences, which are mediated by 5-oxoprolinase. [3]

Preclinical Studies of Critical Illness and Acute Lung Injury

Given the clinical validation in ARDS patients showing that treatment with 2-oxo-1,3-thiazolidine-5-carboxylic acid effectively repletes RBC glutathione (49% increase) and is associated with improved hemodynamic parameters (e.g., a 14% increase in cardiac index), this compound is a high-value asset for preclinical models of sepsis, acute lung injury, and other critical care scenarios where redox imbalance is a central pathophysiological mechanism. [4]

Quote Request

Request a Quote for 2-Oxo-1,3-thiazolidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.